molecular formula C12H14BClN2O2 B13510779 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B13510779
M. Wt: 264.52 g/mol
InChI Key: ZSAMINSEIGFOMT-UHFFFAOYSA-N
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Description

This compound (CAS: 1848252-72-1, molecular formula: C₁₂H₁₂BClN₂O₂) is a pyridine-based boronic ester featuring a chlorine substituent at position 6, a cyano group at position 2, and a pinacol boronate group at position 5 . Its molecular weight is 280.12 g/mol . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science research . Notably, it is utilized in synthesizing immunomodulators targeting PD-1/PD-L1 interactions .

Properties

Molecular Formula

C12H14BClN2O2

Molecular Weight

264.52 g/mol

IUPAC Name

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15)16-10(9)14/h5-6H,1-4H3

InChI Key

ZSAMINSEIGFOMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-chloro-2-cyanopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is primarily related to its ability to participate in coupling reactions. The boronic ester group can form a complex with palladium catalysts, facilitating the transfer of the boron moiety to an aryl or vinyl halide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

6-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile
  • Structure : Fluorine replaces chlorine at position 4.
  • Properties: Molecular weight = 248.06 g/mol (C₁₂H₁₄BFN₂O₂) . However, this compound has been discontinued, suggesting synthesis or stability challenges .
2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Structure : Chlorine at position 2 instead of 6 (CAS: 444120-94-9).
  • Properties : Structural similarity score: 0.73 . Positional isomerism alters steric and electronic profiles, reducing suitability for reactions requiring ortho-substitution .

Methyl-Substituted Analogues

4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile (PN-4712)
  • Structure : Methyl group at position 4; boronate at position 3.
  • Properties: CAS: 2009346-30-5.
5-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile (QM-7566)
  • Structure : Methyl at position 5, boronate at position 3.
  • Properties : CAS: 2304634-94-2. Altered substitution pattern may reduce steric hindrance, favoring nucleophilic coupling at position 2 .

Heterocyclic and Functionalized Analogues

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile
  • Structure: No halogen substituent (CAS: 741709-63-7).
  • Properties : Molecular formula: C₁₂H₁₅BN₂O₂. The absence of chlorine reduces molecular weight (238.07 g/mol) and may alter reactivity in aryl-aryl couplings .
6-(5-Chlorothiophen-2-yl)-2-Hydroxypyridine-3-Carbonitrile
  • Structure : Chlorothiophene substituent at position 6; hydroxyl group at position 2.
  • Properties : CAS: 1189169-34-3. The thiophene moiety introduces π-conjugation, useful in optoelectronic materials .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
6-Chloro-5-(pinacol boronate)-2-cyanopyridine Cl (6), Bpin (5), CN (2) C₁₂H₁₂BClN₂O₂ 280.12 PD-1/PD-L1 inhibitors
6-Fluoro-5-(pinacol boronate)-2-cyanopyridine F (6), Bpin (5), CN (2) C₁₂H₁₄BFN₂O₂ 248.06 Discontinued; electronic studies
2-Chloro-5-(pinacol boronate)pyridine Cl (2), Bpin (5) C₁₁H₁₄BClNO₂ 247.50 Low similarity (0.73)
4-Methyl-5-(pinacol boronate)-2-cyanopyridine Me (4), Bpin (5), CN (2) C₁₃H₁₅BN₂O₂ 242.09 Enhanced hydrophobicity

Biological Activity

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

The compound has the following chemical structure and properties:

  • IUPAC Name : 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
  • Molecular Formula : C15H20BClN2O3
  • Molecular Weight : 324.79 g/mol
  • CAS Number : 2374152-83-5

Synthesis Methods

The synthesis of this compound typically involves the formation of a boronic ester through reactions involving boron-containing reagents and subsequent coupling reactions. The general synthetic route includes:

  • Formation of Boronic Ester : Reacting appropriate boronic acids with pyridine derivatives.
  • Coupling Reaction : Utilizing palladium-catalyzed cross-coupling methods to form the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds in this class have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest that they may inhibit cancer cell proliferation effectively .
CompoundCell LineIC50 (μM)
6-Chloro derivativeMCF-79.46
6-Chloro derivativeMDA-MB-23111.73

Toxicity Profile

Toxicity studies on similar compounds have shown favorable safety profiles with no acute toxicity observed at high doses (up to 2000 mg/kg) in animal models . Furthermore, these compounds did not exhibit significant CYP450 inhibition, suggesting a lower risk for drug-drug interactions .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A with potential applications in treating neurodegenerative diseases .
  • Antioxidant Activity : Compounds were also evaluated for their antioxidant properties using ORAC assays and showed significant activity in reducing oxidative stress markers .

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